molecular formula C7H5Cl2NO B8608142 2-(2,6-Dichloropyridin-3-yl)acetaldehyde

2-(2,6-Dichloropyridin-3-yl)acetaldehyde

Cat. No. B8608142
M. Wt: 190.02 g/mol
InChI Key: LXPCAENGOHQZHJ-UHFFFAOYSA-N
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Patent
US09243002B2

Procedure details

To a solution of (E)-2,6-dichloro-3-(2-ethoxyvinyl)pyridine (890 mg, 4.08 mmol) in acetonitrile (10 ml) was added NaI (1.84 g, 12.2 mmol) and TMSCl (887 mg, 8.16 mmol). The resulting mixture was stirred at RT for 4 hours, then treated with NaHCO3 and extracted with EtOAc. The organic layer was washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to give the yellow oil 2-(2,6-dichloropyridin-3-yl)acetaldehyde (760 mg, yield: 98%). MS (M+H)+: 190.
Quantity
890 mg
Type
reactant
Reaction Step One
Name
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
887 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](/[CH:8]=[CH:9]/[O:10]CC)=[CH:6][CH:5]=[C:4]([Cl:13])[N:3]=1.[Na+].[I-].C[Si](Cl)(C)C.C([O-])(O)=O.[Na+]>C(#N)C>[Cl:1][C:2]1[C:7]([CH2:8][CH:9]=[O:10])=[CH:6][CH:5]=[C:4]([Cl:13])[N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
890 mg
Type
reactant
Smiles
ClC1=NC(=CC=C1\C=C\OCC)Cl
Name
Quantity
1.84 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
887 mg
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC(=CC=C1CC=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 760 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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